(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18FN7O2 and its molecular weight is 371.376. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a triazolopyrimidine core, such as “(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone”, are often studied for their potential as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can have therapeutic effects in various diseases, including cancer .
Mode of action
As potential kinase inhibitors, these compounds might bind to the ATP-binding site of the kinase, preventing the phosphorylation process that is essential for the kinase’s function .
Biochemical pathways
The inhibition of kinases can affect multiple signaling pathways, depending on the specific kinase targeted. This can lead to the modulation of cell growth, proliferation, and survival .
Result of action
The cellular effects of kinase inhibition can include reduced cell proliferation, induced cell cycle arrest, or apoptosis, particularly in cancer cells .
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O2/c1-10-6-11(2)25-16(21-10)22-14(23-25)15(26)24-5-3-4-13(9-24)27-17-19-7-12(18)8-20-17/h6-8,13H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAKLSXOEFDUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.